molecular formula C17H18ClN5O B280155 N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide

N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide

Katalognummer B280155
Molekulargewicht: 343.8 g/mol
InChI-Schlüssel: KQHMHFVDGXIEGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide, also known as JNJ-38877605, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.

Wirkmechanismus

N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide is a selective inhibitor of the protein kinase CK2, which plays a role in various cellular processes, including cell growth, proliferation, and survival. The compound binds to the ATP-binding site of CK2 and inhibits its activity. This leads to the inhibition of downstream signaling pathways that are involved in cell growth and survival, resulting in the suppression of tumor growth and inflammation.
Biochemical and Physiological Effects:
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. The compound has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to the suppression of inflammation. In addition, N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide has been shown to reduce pain in animal models of pain, possibly through the inhibition of CK2-mediated signaling pathways that are involved in pain perception.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide is its selectivity for CK2, which reduces the potential for off-target effects. The compound has also been shown to have good pharmacokinetic properties, such as high oral bioavailability and good tissue distribution. However, one limitation of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide is its relatively low potency, which may require higher doses for therapeutic efficacy.

Zukünftige Richtungen

For N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide include the development of more potent analogs with improved pharmacokinetic properties and the investigation of its potential therapeutic applications in other diseases, such as neurological disorders and infectious diseases. In addition, the combination of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects.

Synthesemethoden

The synthesis of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide involves several steps, including the reaction of 2-chlorobenzylamine with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, followed by the reaction of the resulting product with methyl isocyanate. The final product is obtained after purification and isolation by column chromatography. The purity of the compound is usually determined by high-performance liquid chromatography (HPLC).

Wissenschaftliche Forschungsanwendungen

N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. Several studies have reported the inhibitory effects of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide on the growth and proliferation of cancer cells, such as breast cancer, lung cancer, and prostate cancer cells. The compound has also been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. In addition, N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide has been studied for its potential analgesic effects in animal models of pain.

Eigenschaften

Molekularformel

C17H18ClN5O

Molekulargewicht

343.8 g/mol

IUPAC-Name

N-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C17H18ClN5O/c1-11-16(20-17(24)15-8-9-19-22(15)3)12(2)23(21-11)10-13-6-4-5-7-14(13)18/h4-9H,10H2,1-3H3,(H,20,24)

InChI-Schlüssel

KQHMHFVDGXIEGM-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)NC(=O)C3=CC=NN3C

Kanonische SMILES

CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)NC(=O)C3=CC=NN3C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.